molecular formula C21H16N2O5 B360144 N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 797776-70-6

N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B360144
CAS No.: 797776-70-6
M. Wt: 376.4g/mol
InChI Key: RRKYWGLANDBWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a furoylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylamine with furoyl chloride to form the furoylamino intermediate. This intermediate is then reacted with 1-benzofuran-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-furoylamino)phenyl]-1-benzofuran-2-carboxamide
  • N-[5-(2-furoylamino)-2-methoxyphenyl]nicotinamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and benz

Properties

CAS No.

797776-70-6

Molecular Formula

C21H16N2O5

Molecular Weight

376.4g/mol

IUPAC Name

N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H16N2O5/c1-26-17-9-8-14(22-20(24)18-7-4-10-27-18)12-15(17)23-21(25)19-11-13-5-2-3-6-16(13)28-19/h2-12H,1H3,(H,22,24)(H,23,25)

InChI Key

RRKYWGLANDBWCT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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